(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate
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Overview
Description
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[76215,801,1102,8]octadec-13-en-7-yl) acetate is a complex organic compound with a unique pentacyclic structure This compound is characterized by its multiple hydroxyl groups, a methylidene group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate involves multiple steps, typically starting from simpler organic molecules. The synthetic route may include:
Formation of the Pentacyclic Core: This step involves constructing the pentacyclic framework through a series of cyclization reactions.
Introduction of Functional Groups: Hydroxyl groups, methylidene, and acetate ester are introduced through specific reactions such as hydroxylation, alkylation, and esterification.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes:
Batch Processing: Large-scale batch reactors to carry out the cyclization and functionalization reactions.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automation and Control: Implementing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Biological Pathways: Investigated for its role in modulating biological pathways.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-2-en-15-yl) acetate .
- 9,10-Dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione .
Uniqueness
- Structural Complexity : The compound’s pentacyclic structure with multiple functional groups makes it unique compared to simpler analogs.
- Bioactivity : Its specific functional groups contribute to its bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRAGAKNFNKKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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